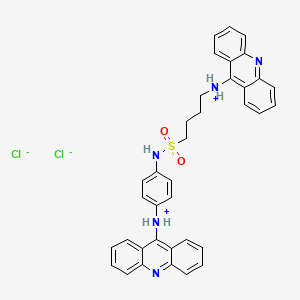
4,4'-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate is a complex organic compound known for its significant antitumor properties. This compound is part of the acridine derivative family and has been extensively studied for its potential in cancer treatment, particularly in leukemia and lymphoma .
Méthodes De Préparation
The synthesis of 4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate involves multiple steps. The primary synthetic route includes the reaction of acridine derivatives with butanesulfonanilide under controlled conditions. The reaction typically requires a catalyst and is conducted in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The final product is then purified through recrystallization . Industrial production methods often involve large-scale synthesis in batch reactors, followed by purification using chromatography techniques .
Analyse Des Réactions Chimiques
4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the acridine moiety, using reagents like sodium methoxide.
Applications De Recherche Scientifique
4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving DNA intercalation and as a fluorescent probe.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mécanisme D'action
The mechanism of action of 4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate involves intercalation into DNA, disrupting the replication process. This intercalation inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparaison Avec Des Composés Similaires
4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate is unique due to its dual acridine moieties, which enhance its DNA intercalation properties. Similar compounds include:
4’-(9-Acridinylamino)methanesulfonanilide: Another acridine derivative with antitumor activity but with a different substitution pattern.
Amsacrine: Known for its use in chemotherapy, particularly in acute myeloid leukemia.
Ethidium Bromide: Commonly used as a nucleic acid stain in molecular biology, but with less specificity for cancer cells.
This compound’s unique structure and potent antitumor activity make it a valuable asset in cancer research and treatment.
Propriétés
Numéro CAS |
66725-10-8 |
|---|---|
Formule moléculaire |
C36H33Cl2N5O2S |
Poids moléculaire |
670.6 g/mol |
Nom IUPAC |
acridin-9-yl-[4-[4-(acridin-9-ylazaniumyl)butylsulfonylamino]phenyl]azanium;dichloride |
InChI |
InChI=1S/C36H31N5O2S.2ClH/c42-44(43,24-10-9-23-37-35-27-11-1-5-15-31(27)39-32-16-6-2-12-28(32)35)41-26-21-19-25(20-22-26)38-36-29-13-3-7-17-33(29)40-34-18-8-4-14-30(34)36;;/h1-8,11-22,41H,9-10,23-24H2,(H,37,39)(H,38,40);2*1H |
Clé InChI |
LHWJQJMEIKPJFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]CCCCS(=O)(=O)NC4=CC=C(C=C4)[NH2+]C5=C6C=CC=CC6=NC7=CC=CC=C75.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


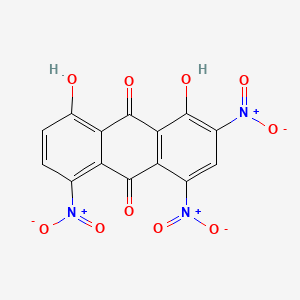

![1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium](/img/structure/B13774875.png)

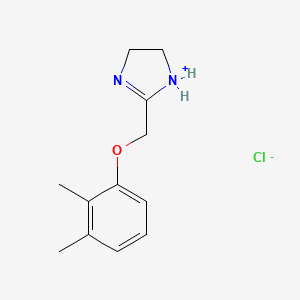
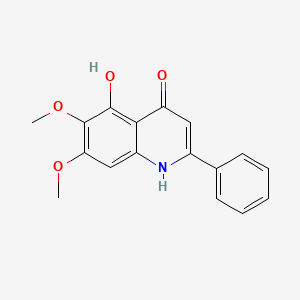
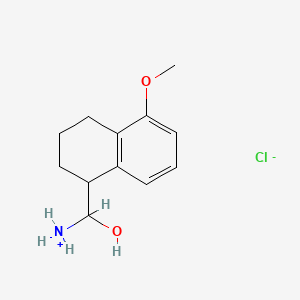
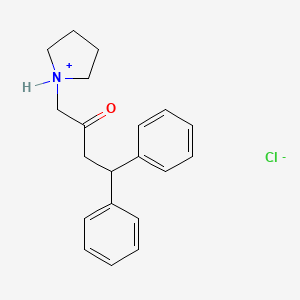
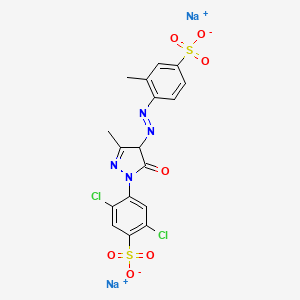
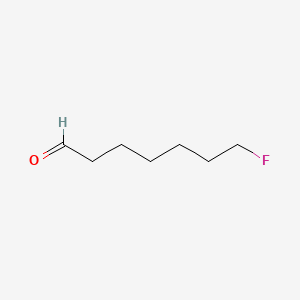
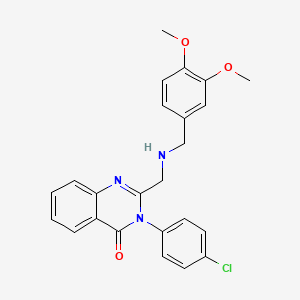
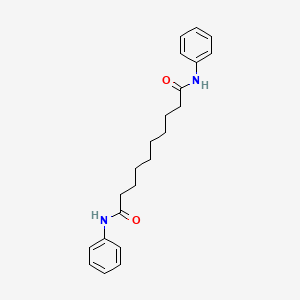
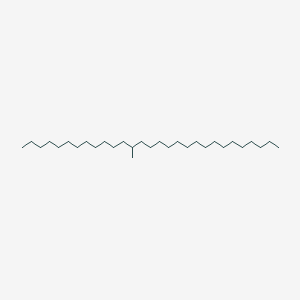
![N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-YL)azo]phenyl]acetamide](/img/structure/B13774946.png)
